molecular formula C11H15N5 B2868109 6-(azepan-1-yl)-9H-purine CAS No. 537667-01-9

6-(azepan-1-yl)-9H-purine

Cat. No.: B2868109
CAS No.: 537667-01-9
M. Wt: 217.276
InChI Key: LPDNHQZTRVRLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Azepan-1-yl)-9H-purine is a purine derivative where a seven-membered azepane ring is substituted at the 6-position of the purine scaffold. This structural motif is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel kinase inhibitors. Compounds based on the 6-(azepan-1-yl)purine structure have been identified as versatile precursors for developing potent and selective inhibitors of protein kinases, such as the NIMA-related kinase 2 (Nek2) . Nek2 is a serine/threonine kinase that plays a critical role in centrosome separation and is frequently overexpressed in various human cancers, including ovarian, colorectal, and breast cancer, making it a promising target for anticancer drug discovery . Research has demonstrated that structural analogs, such as (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine, can function as selective Nek2 inhibitors, showcasing the value of the 6-azepanyl moiety in achieving biological activity and selectivity over other kinases like CDK2 . The purine core structure allows for regiospecific functionalization at the N9 position, providing a versatile handle for further chemical modification to optimize drug-like properties and explore structure-activity relationships . As a key chemical building block, this compound enables researchers to generate compound libraries for high-throughput screening and to develop targeted therapies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(azepan-1-yl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-2-4-6-16(5-3-1)11-9-10(13-7-12-9)14-8-15-11/h7-8H,1-6H2,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDNHQZTRVRLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876493
Record name ADENINE,6-N,N-HEXAMETHYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)-9H-purine typically involves the introduction of the azepane ring onto a preformed purine scaffold. One common method is the nucleophilic substitution reaction, where a halogenated purine derivative reacts with azepane under basic conditions. For example, 6-chloropurine can be reacted with azepane in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the purine or azepane rings.

    Substitution: Alkylated or acylated derivatives with new substituents on the nitrogen atom of the azepane ring.

Scientific Research Applications

6-(azepan-1-yl)-9H-purine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)-9H-purine involves its interaction with specific molecular targets. The purine ring can mimic natural purines like adenine and guanine, allowing it to bind to enzymes and receptors involved in nucleic acid metabolism and signaling pathways. The azepane ring can enhance the compound’s binding affinity and specificity, potentially leading to inhibition or modulation of target proteins.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues and Physicochemical Properties

The 6-position of purine is a common site for functionalization. Key analogues include:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Melting Point (°C) Key References
6-(Azepan-1-yl)-9H-purine Azepane (7-membered ring) C₁₀H₁₄N₆ 218.26 g/mol Not reported
6-(Piperidin-1-yl)-9H-purine Piperidine (6-membered ring) C₉H₁₂N₆ 204.23 g/mol Not reported
6-(4-Acetylpiperazin-1-yl)-9H-purine Acetylated piperazine C₁₂H₁₆N₈O 312.32 g/mol 189–190
6-[(1-Methyl-4-nitroimidazol-5-yl)thio]-9H-purine (Azathioprine) Nitroimidazole-thioether C₉H₇N₇O₂S 277.27 g/mol 238–245
6-Hydrazinyl-9H-purine Hydrazine C₅H₇N₇ 165.16 g/mol Not reported

Key Observations :

  • Functional Groups: Acetylated piperazine (e.g., compound 29 in ) introduces polarity, reducing melting points (e.g., 189–190°C) compared to non-acetylated analogues.
  • Bioisosteres: Azathioprine’s nitroimidazole-thioether group enables immunomodulatory activity via metabolic conversion to 6-mercaptopurine .

Pharmacological Activities

Anticancer and Antitubercular Activity
  • Piperidin-1-yl Analogues : 6-(Piperidin-1-yl)-9-ferrocenylpurine derivatives exhibit antitumor activity with IC₅₀ values <10 μM in leukemia cells, attributed to redox-active ferrocene moieties .
  • Furyl-Substituted Purines : 6-(2-Furyl)-9-(4-methoxyphenylmethyl)-9H-purine shows potent anti-TB activity (MIC = 0.39 μg/mL) by targeting mycobacterial enzymes .
  • Azathioprine: Approved for immunosuppression in organ transplantation, acting via inhibition of purine synthesis in lymphocytes .
Cardioprotective Activity
  • Nitrate-Ester Analogues: 6-[4-(6-Nitroxyhexanoyl)piperazin-1-yl]-9H-purine triggers cardioprotective mechanisms (e.g., ischemic postconditioning) by releasing nitric oxide, enhancing myocardial salvage post-infarction .

Biological Activity

6-(Azepan-1-yl)-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azepane ring at the 6-position of the purine structure. Its molecular formula is C12H14N4C_{12}H_{14}N_4, with a molecular weight of approximately 226.27 g/mol. The compound's structure can be represented as follows:

Chemical Structure C5H4N4 Purine Backbone +C7H10N Azepane Side Chain \text{Chemical Structure }C_5H_4N_4\text{ Purine Backbone }+C_7H_{10}N\text{ Azepane Side Chain }

The biological activity of this compound primarily involves its interaction with specific enzymes, notably protein kinases. These interactions can lead to inhibition of kinase activity, which is crucial in various signaling pathways related to cancer cell proliferation. The compound has been shown to selectively inhibit Nek2, a kinase implicated in cancer progression.

Inhibition of Nek2

Research indicates that compounds similar to this compound exhibit potent inhibition against Nek2. For instance, a study reported that derivatives with similar structures demonstrated IC50 values in the nanomolar range for Nek2 inhibition, indicating strong potency:

CompoundStructureIC50 (Nek2)
1(E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purine0.023 μM
26-Ethynylpurine derivative0.140 μM

These findings suggest that modifications at the 6-position can significantly enhance inhibitory activity against Nek2 and potentially other kinases involved in tumorigenesis .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and leukemia cells. For example:

  • Cell Line : SKBR3 (Breast Cancer)
    • GI50 : 2.2 μM (indicating growth inhibition at this concentration)

Further investigations revealed that these compounds induce cell cycle arrest and apoptosis in treated cells, showcasing their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted several key features that influence the biological activity of purine derivatives:

  • Substituent Variation : The nature of substituents at the 6-position plays a critical role in determining potency and selectivity for specific kinases.
  • Side Chain Modifications : Variations in the azepane side chain can affect solubility and binding affinity, impacting overall efficacy.
  • Covalent Binding : Some derivatives have been shown to form covalent bonds with cysteine residues in target enzymes, leading to irreversible inhibition .

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